![molecular formula C10H9NOS B14604047 8-Quinolinethiol, 5-methoxy- CAS No. 59666-03-4](/img/structure/B14604047.png)
8-Quinolinethiol, 5-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Quinolinethiol, 5-methoxy- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a thiol group (-SH) at the 8th position and a methoxy group (-OCH₃) at the 5th position of the quinoline ring. It is known for its significant biological and chemical properties, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolinethiol, 5-methoxy- typically involves the reaction of quinoline with chlorosulfuric acid to form quinoline-8-sulfonyl chloride, which then reacts with triphenylphosphine in toluene to yield 8-mercaptoquinoline . The methoxy group can be introduced through methylation reactions using appropriate reagents.
Industrial Production Methods
Industrial production methods for 8-Quinolinethiol, 5-methoxy- are not extensively documented. the general approach involves large-scale synthesis using the aforementioned chemical reactions, optimized for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-Quinolinethiol, 5-methoxy- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiols or sulfides.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, sulfides.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
8-Quinolinethiol, 5-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its cytotoxic effects on tumor cells, showing high selectivity and potency.
Industry: Utilized in the synthesis of various organic compounds and materials.
Wirkmechanismus
The mechanism of action of 8-Quinolinethiol, 5-methoxy- involves its interaction with cellular components, leading to cytotoxic effects. The thiol group can form complexes with metal ions, disrupting cellular processes. The methoxy group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-Quinolinethiol
- 8-Quinolinethiol, 3-methyl-
- 8-Quinolinethiol, 4-methyl-
- 8-Quinolinethiol, 5-methyl-
- 8-Quinolinethiol, 6-methyl-
- 8-Quinolinethiol, 7-methyl-
- 8-Quinolinethiol, 6-methoxy-
Uniqueness
8-Quinolinethiol, 5-methoxy- is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity. The presence of both thiol and methoxy groups provides a distinct combination of properties that can be exploited in various applications .
Eigenschaften
CAS-Nummer |
59666-03-4 |
---|---|
Molekularformel |
C10H9NOS |
Molekulargewicht |
191.25 g/mol |
IUPAC-Name |
5-methoxyquinoline-8-thiol |
InChI |
InChI=1S/C10H9NOS/c1-12-8-4-5-9(13)10-7(8)3-2-6-11-10/h2-6,13H,1H3 |
InChI-Schlüssel |
YDQUYGMKVVSABV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C=CC=NC2=C(C=C1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.